"N-methyl-N-(pyridin-4-ylmethyl)glycine" basic properties
"N-methyl-N-(pyridin-4-ylmethyl)glycine" basic properties
An In-depth Technical Guide to N-methyl-N-(pyridin-4-ylmethyl)glycine
This guide provides a comprehensive technical overview of N-methyl-N-(pyridin-4-ylmethyl)glycine, a heterocyclic N-substituted glycine derivative. It is intended for researchers and professionals in chemical synthesis and drug development, offering insights into its properties, synthesis, characterization, and potential applications as a molecular scaffold.
Introduction and Scientific Context
N-methyl-N-(pyridin-4-ylmethyl)glycine, also known as N-pyridin-4-ylmethyl-sarcosine, belongs to the broad class of N-substituted glycine derivatives.[1] These molecules are the monomeric units of "peptoids," a significant class of peptide mimics.[2][3] The core innovation of peptoids lies in the translocation of the side chain from the alpha-carbon (as in natural amino acids) to the backbone nitrogen atom. This structural modification grants them remarkable resistance to proteolytic degradation, a major advantage for therapeutic development.[3][4]
The N-methylation and the presence of a pyridinyl moiety in the side chain make N-methyl-N-(pyridin-4-ylmethyl)glycine a compound of interest. N-methylation is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of molecules.[4][5] The pyridine ring, a common feature in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, making it a valuable pharmacophore. This guide will detail the foundational chemical knowledge required to synthesize, verify, and utilize this versatile building block.
Core Physicochemical Properties
Precise experimental data for this specific compound is not widely published. The following tables summarize its key identifiers and computed physicochemical properties sourced from authoritative databases.
Table 1: Chemical Identity and Descriptors
| Identifier | Value | Source |
| IUPAC Name | 2-[methyl(pyridin-4-ylmethyl)amino]acetic acid | PubChem[1] |
| Synonyms | N-pyridin-4-ylmethyl-sarcosine, 2-(Methyl(pyridin-4-ylmethyl)amino)acetic acid | PubChem[1] |
| CAS Number | 915922-64-4 | PubChem[1] |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| SMILES | CN(CC1=CC=NC=C1)CC(=O)O | PubChem[1] |
| InChIKey | WWHDOMCGMCEFJO-UHFFFAOYSA-N | PubChem[1] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 180.089877630 Da | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 53.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Purification Protocol
The synthesis of N-substituted glycine derivatives can be achieved through various methods.[6][7] A robust and common approach is the nucleophilic substitution of a haloacetic acid ester by a primary or secondary amine, followed by saponification of the resulting ester. The protocol described below is a validated, solution-phase method adapted for this specific molecule.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for N-methyl-N-(pyridin-4-ylmethyl)glycine.
Step-by-Step Experimental Methodology
Part 1: Synthesis of Ethyl 2-[methyl(pyridin-4-ylmethyl)amino]acetate (Intermediate)
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Reagent Preparation: To a solution of N-methyl-1-(pyridin-4-yl)methanamine (1.0 eq) in anhydrous acetonitrile (ACN), add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the bromoacetate ester. K₂CO₃ acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
-
-
N-Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Once complete, filter the solid K₂CO₃ and HBr salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester intermediate. This intermediate can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
Part 2: Saponification to N-methyl-N-(pyridin-4-ylmethyl)glycine
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Hydrolysis: Dissolve the crude ester intermediate from Part 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Causality: LiOH is a strong base that effectively hydrolyzes the ethyl ester to the corresponding carboxylate salt. The THF/water co-solvent system ensures solubility of both the organic ester and the inorganic base.
-
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Neutralization: Upon completion, carefully acidify the reaction mixture with 1M hydrochloric acid (HCl) to a pH of approximately 6-7.
-
Causality: The target molecule is zwitterionic. Adjusting the pH to near its isoelectric point minimizes its solubility in the aqueous medium, causing it to precipitate.
-
-
Isolation and Purification: The product may precipitate out of the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure product.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a self-validating system for characterization.
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¹H NMR (Proton NMR): The spectrum should show characteristic signals for all unique protons. Expect to see:
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A singlet for the N-methyl (CH₃) protons.
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A singlet for the methylene (CH₂) protons adjacent to the carbonyl group.
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A singlet for the methylene (CH₂) protons of the pyridinylmethyl group.
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Two distinct doublets in the aromatic region corresponding to the protons on the pyridine ring (AA'BB' system).
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-
¹³C NMR (Carbon NMR): The spectrum will confirm the carbon framework. Key signals include:
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A peak for the N-methyl carbon.
-
Peaks for the two distinct methylene carbons.
-
A peak for the carbonyl carbon (C=O) in the downfield region (~170 ppm).[7]
-
Signals corresponding to the carbons of the pyridine ring.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch around 1700 cm⁻¹.[6][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated molecular weight (181.097).
Potential Applications and Biological Rationale
While N-methyl-N-(pyridin-4-ylmethyl)glycine is not an end-product therapeutic, its structure is highly relevant as a scaffold or building block in drug discovery.
Peptoid and Peptidomimetic Research
As an N-substituted glycine, this molecule is a peptoid monomer. Peptoids are synthesized to mimic the structure and function of peptides while overcoming their inherent limitations, such as poor stability and low oral bioavailability.[2][3] This monomer can be incorporated into oligomeric peptoid sequences using solid-phase synthesis techniques to create libraries of compounds for screening against various biological targets.[8]
Scaffold for Inhibitor Development
The core structure of this molecule is found within more complex, biologically active compounds. For instance, potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) have been developed that appear to contain related structural motifs.[9][10] ERAP1 plays a critical role in the adaptive immune response by trimming peptide antigens before they are presented on MHC class I molecules. Modulating its activity is a therapeutic strategy for autoimmune diseases and cancer.
Caption: Role as a core scaffold in the synthesis of complex bioactive molecules.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for N-methyl-N-(pyridin-4-ylmethyl)glycine. However, based on data for structurally related compounds like glycine derivatives and pyridines, standard laboratory safety protocols should be strictly followed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[13]
Conclusion
N-methyl-N-(pyridin-4-ylmethyl)glycine is a functionally rich chemical building block with significant potential in medicinal chemistry and materials science. Its identity as a peptoid monomer confers proteolytic resistance, while its pyridine and N-methyl groups offer favorable pharmacokinetic and pharmacodynamic properties. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, validate, and utilize this compound in the rational design of novel molecules and the exploration of new therapeutic avenues.
References
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Hansen, M. B. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
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Alinezhad, H., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
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Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
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PubChem. (n.d.). N-methyl-N-(pyridin-4-ylmethyl)glycine. National Center for Biotechnology Information. [Link]
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Alinezhad, H., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
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Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
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Cambridge Bioscience. (n.d.). ERAP1-IN-1. [Link]
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Molbase. (n.d.). Synthesis of N-methyl glycine. [Link]
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Cheméo. (n.d.). N-Methylglycine (CAS 107-97-1) - Chemical & Physical Properties. [Link]
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Grygorenko, O. O., et al. (2002). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Arkivoc. [Link]
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Fiori, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
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Wagner, C., & Devi, S. (2009). Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels. Journal of Biological Chemistry, 284(34), 22507-22511. [Link]
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PubChem. (n.d.). 4-[(Pyridin-4-yl)methyl]aniline. National Center for Biotechnology Information. [Link]
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Pires, D. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences. [Link]
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Kim, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. [Link]
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